Bathophenanthrolinedisulfonic acid,disodium salt hydrate

Vue d'ensemble

Description

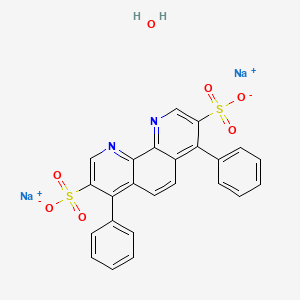

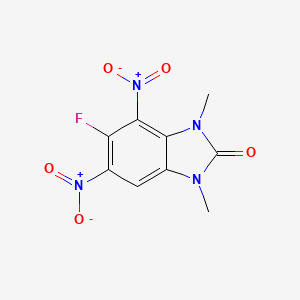

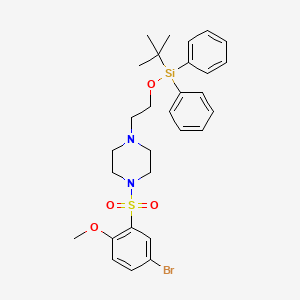

Bathophenanthrolinedisulfonic acid disodium salt hydrate is a chemical compound with the empirical formula C24H14N2Na2O6S2 · 3H2O . It is used as a colorimetric reagent for the detection of iron and is widely used for aqueous iron determination without the need for solvent extraction . It forms water-soluble complexes with palladium .

Molecular Structure Analysis

The molecular structure of Bathophenanthrolinedisulfonic acid disodium salt hydrate allows it to form complexes with certain metals. For example, it forms a complex with Fe and makes it unavailable to Fe transporter, thereby inhibiting the transport of iron into chloroplasts .Chemical Reactions Analysis

Bathophenanthrolinedisulfonic acid disodium salt hydrate is used to measure iron to determine the solubility of iron in biological samples . It has been used as an iron chelator to grow plants without Fe-EDTA (ethylenediaminetetraacetic acid) .Physical And Chemical Properties Analysis

Bathophenanthrolinedisulfonic acid disodium salt hydrate is a powder with a melting point of 300 °C . It is soluble in water at a concentration of 100 mg/mL .Applications De Recherche Scientifique

Colorimetric Detection of Iron

Bathophenanthrolinedisulfonic acid disodium salt hydrate: is extensively used as a colorimetric reagent for the detection of iron. This application is crucial in various fields, including environmental science, where monitoring iron levels is essential for water quality assessment. The compound forms a complex with iron ions, resulting in a color change that is quantifiable and indicative of the iron concentration .

Aqueous Iron Determination

The compound simplifies the process of iron determination in aqueous solutions by eliminating the need for solvent extraction. This is particularly beneficial in biochemical and medical research where rapid and efficient iron quantification is required without the complexities of organic solvent handling .

Precursor for Europium (III) Complexes

In the field of luminescence and materials science, Bathophenanthrolinedisulfonic acid disodium salt hydrate serves as a precursor in the synthesis of anionic Europium (III) disulfonated bathophenanthroline tris (dibenzoylmethanate) complexes. These complexes are significant for their photophysical properties and potential applications in light-emitting devices .

Preparation of Ruthenium II Complexes

This compound is also used to prepare ruthenium II tris (bathophenanthroline disulfonate) complexes. Such complexes are studied for their electrochemical properties and are of interest in the development of solar energy conversion systems .

Catalytic Oxidation of Alcohols

In catalysis, Bathophenanthrolinedisulfonic acid disodium salt hydrate is employed to form water-soluble complexes with palladium. These complexes play a vital role in the catalytic oxidation of alcohols, such as 2-hexanol, which is an important reaction in the production of fine chemicals and pharmaceuticals .

Iron Chelation in Plant Growth

The compound has been utilized as an iron chelator to grow plants without the use of Fe-EDTA (ethylenediaminetetraacetic acid). This application is significant in agricultural research, where controlling the availability of micronutrients like iron is crucial for studying plant nutrition and development .

Solubility Studies

Bathophenanthrolinedisulfonic acid disodium salt hydrate: is instrumental in determining the solubility of iron in biological samples. This application is essential in fields like nutrition where understanding the bioavailability of iron is key to addressing issues related to iron deficiency .

Research Use in Biochemistry

Lastly, the compound’s role in biochemistry is underscored by its use in various research settings, particularly when studying iron’s role in biological systems. Its ability to bind iron makes it a valuable tool in cellular and molecular biology experiments .

Mécanisme D'action

Target of Action

The primary target of Bathophenanthrolinedisulfonic acid disodium salt hydrate is iron (Fe 2+) . Iron is an essential mineral that plays a vital role in various biological processes, including oxygen transport, DNA synthesis, and electron transport .

Mode of Action

Bathophenanthrolinedisulfonic acid disodium salt hydrate acts as a metal chelator . It forms a complex with Fe 2+ and makes it unavailable to the Fe 2+ transporter . This interaction inhibits the transport of iron into chloroplasts .

Biochemical Pathways

By chelating iron, Bathophenanthrolinedisulfonic acid disodium salt hydrate affects the iron-dependent biochemical pathways . The downstream effects of this interaction can include the inhibition of iron-dependent enzymatic reactions and the disruption of iron homeostasis .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of Bathophenanthrolinedisulfonic acid disodium salt hydrate’s action primarily involve the disruption of iron-dependent processes . By making Fe 2+ unavailable to its transporter, this compound can inhibit the transport of iron into chloroplasts, potentially affecting processes such as photosynthesis in plants .

Safety and Hazards

Propriétés

IUPAC Name |

disodium;4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2O6S2.2Na.H2O/c27-33(28,29)19-13-25-23-17(21(19)15-7-3-1-4-8-15)11-12-18-22(16-9-5-2-6-10-16)20(34(30,31)32)14-26-24(18)23;;;/h1-14H,(H,27,28,29)(H,30,31,32);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYCFSBXROICZOX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC4=C(C(=CN=C4C3=NC=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C5=CC=CC=C5.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bathophenanthrolinedisulfonic acid,disodium salt hydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Tert-butoxy)cyclobutyl]hydrazine hydrochloride](/img/structure/B1529054.png)

![N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride](/img/structure/B1529064.png)

![6-[(Dimethylamino)methyl]pyridine-3-carboxylic acid dihydrochloride](/img/structure/B1529076.png)